molecular formula C5H5NO2 B14603384 5-Nitrocyclopenta-1,3-diene CAS No. 58683-60-6

5-Nitrocyclopenta-1,3-diene

Cat. No.: B14603384
CAS No.: 58683-60-6
M. Wt: 111.10 g/mol
InChI Key: YONOZYOIUARJFL-UHFFFAOYSA-N
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Description

5-Nitrocyclopenta-1,3-diene is an organic compound characterized by a five-membered ring with alternating double bonds and a nitro group attached to one of the carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrocyclopenta-1,3-diene typically involves nitration of cyclopenta-1,3-diene. One common method is the reaction of cyclopenta-1,3-diene with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Nitrocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 5-Aminocyclopenta-1,3-diene.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-Nitrocyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitrocyclopenta-1,3-diene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can affect cellular pathways and processes, making the compound of interest in biological and medicinal research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-diene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Aminocyclopenta-1,3-diene:

    Nitrobenzene: Contains a nitro group attached to a benzene ring, offering different chemical properties and applications.

Uniqueness

5-Nitrocyclopenta-1,3-diene is unique due to the presence of both a nitro group and a conjugated diene system

Properties

CAS No.

58683-60-6

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

5-nitrocyclopenta-1,3-diene

InChI

InChI=1S/C5H5NO2/c7-6(8)5-3-1-2-4-5/h1-5H

InChI Key

YONOZYOIUARJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)[N+](=O)[O-]

Origin of Product

United States

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